molecular formula C7HF13O5 B118842 Perfluoro-3,6,9-trioxadecanoic acid CAS No. 151772-59-7

Perfluoro-3,6,9-trioxadecanoic acid

Cat. No. B118842
CAS RN: 151772-59-7
M. Wt: 412.06 g/mol
InChI Key: GNQWOKPKDHCUSB-UHFFFAOYSA-N
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Description

Perfluoro-3,6,9-trioxadecanoic acid (CAS# 65294-16-8) is a CO2-soluble fluoropolymer frequently used as a surfactant . It is used for CO2 drying of aqueous photoresists and as a building block for fluorine-containing emulsifiers for oil-in-water emulsions .


Molecular Structure Analysis

The molecular formula of Perfluoro-3,6,9-trioxadecanoic acid is C7HF13O5 . The molecule consists of 1 Hydrogen atom, 7 Carbon atoms, 5 Oxygen atoms, and 13 Fluorine atoms . The molecular weight is 412.059082 g/mol .


Physical And Chemical Properties Analysis

Perfluoro-3,6,9-trioxadecanoic acid has a molecular weight of 412.06 . It is a clear liquid with a boiling point of 75°C at 0.8 mmHg . The density of the compound is 1.8 .

Scientific Research Applications

Environmental Science: Bioaccumulation Studies

Perfluoro-3,6,9-trioxadecanoic acid is utilized in environmental science to study bioaccumulation in organisms. Researchers use this compound to understand how perfluorinated substances accumulate in living organisms and their potential impact on the environment .

Material Science: Fluoropolymer Applications

In material science, this acid serves as a building block for fluorine-containing emulsifiers and surfactants. It’s particularly useful in creating CO2-soluble fluoropolymers, which are essential for CO2 drying processes and oil-in-water emulsions .

Analytical Chemistry: Chromatography

Analytical chemists employ Perfluoro-3,6,9-trioxadecanoic acid in chromatography due to its unique properties. Its high boiling point and stability make it an excellent solvent for separating complex mixtures .

Biochemistry: Protein Research

In biochemistry, this compound is used in proteomics research to study protein interactions and structures. Its ability to interact with proteins without causing significant structural changes is highly valued .

Pharmacology: Drug Delivery Systems

Pharmacological applications of Perfluoro-3,6,9-trioxadecanoic acid include its use in drug delivery systems. Its perfluorinated structure allows it to encapsulate drugs, enhancing their stability and delivery efficiency .

Medicine: Burn Treatment Research

Medical researchers are investigating the use of Perfluoro-3,6,9-trioxadecanoic acid in treating chemical burns. Its properties may help in developing treatments that minimize tissue damage and promote healing .

Safety and Hazards

Perfluoro-3,6,9-trioxadecanoic acid is classified as a strong acid . It can cause coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . In case of ingestion, immediate dilution with milk or water within 30 minutes post-ingestion is recommended .

Future Directions

The future directions for the study of Perfluoro-3,6,9-trioxadecanoic acid and similar compounds are likely to involve further investigation into their toxicity and potential health effects . There is a need for more research on the environmental and toxicological effects of perfluoroalkyl ether carboxylic acids (PFECAs), such as Perfluoro-3,6,9-trioxadecanoic acid .

Mechanism of Action

Target of Action

Perfluoro-3,6,9-trioxadecanoic acid, like other per- and polyfluoroalkyl substances (PFAS), primarily targets the Peroxisome Proliferator-Activated Receptor (PPAR) . The PPAR nuclear receptor is highly expressed in the liver, heart, and kidney, and it plays a crucial role in regulating fatty acid metabolism and peroxisome proliferation .

Mode of Action

The interaction of Perfluoro-3,6,9-trioxadecanoic acid with its target, the PPAR nuclear receptor, is primarily driven by hydrogen bonds or van der Waals interactions . This interaction can disrupt the normal functioning of the PPAR signaling pathway .

Biochemical Pathways

The disruption of the PPAR signaling pathway by Perfluoro-3,6,9-trioxadecanoic acid can lead to several downstream adverse effects. These include developmental toxicities, altered lipid and glucose metabolism, decreased plasma thyroid hormone levels, and changes in liver weight .

Pharmacokinetics

Like other pfas, it is known to bioaccumulate in the human body, presenting potential health risks

Result of Action

The molecular and cellular effects of Perfluoro-3,6,9-trioxadecanoic acid’s action can be severe. It can cause cellular toxicity and present potential health risks . In specific tissues, strong acids like Perfluoro-3,6,9-trioxadecanoic acid can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Perfluoro-3,6,9-trioxadecanoic acid. For instance, exposure conditions such as salinity and uptake can affect the sensitivity of different species to PFAS . Moreover, the concentration of PFAS within upper sea surface layers and the co-localization of buoyant eggs and other early development stages of pelagic fish species to the sea surface can potentially align with environmentally relevant concentrations of these substances .

properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O5/c8-2(9,1(21)22)23-3(10,11)4(12,13)24-5(14,15)6(16,17)25-7(18,19)20/h(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQWOKPKDHCUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3(OCF2CF2)2OCF2COOH, C7HF13O5
Record name Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380837
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-3,6,9-trioxadecanoic acid

CAS RN

151772-59-7
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-3,6,9-trioxadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Perfluoro-3,6,9-trioxadecanoic acid (PFO3DA) interact with Human Serum Albumin (HSA) and what are the implications of this interaction?

A1: The research indicates that PFO3DA binds to HSA primarily through exothermic interactions, suggesting a thermodynamically favorable process []. This binding is driven mainly by hydrogen bonds and van der Waals interactions, implying a combination of specific and non-specific forces contributing to the interaction []. The study further reveals that the primary binding site for PFO3DA is located within subdomain IIA of the HSA structure [].

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